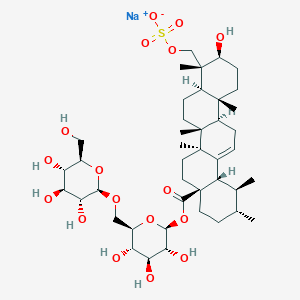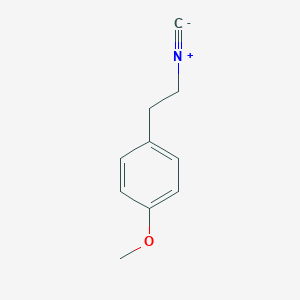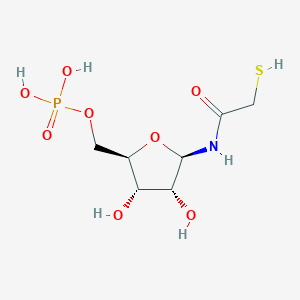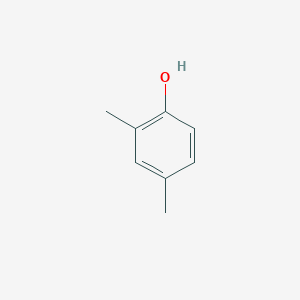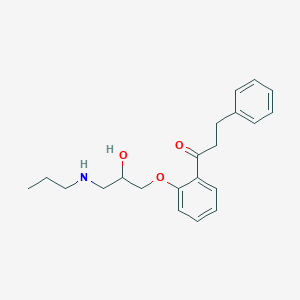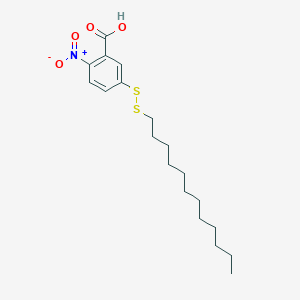
C12-Tnb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dodecyldithio)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a dodecyldithio substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyldithio)-2-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the dodecyldithio group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The dodecyldithio group can be introduced via a nucleophilic substitution reaction using dodecylthiol and a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Dodecyldithio)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dodecyldithio)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The dodecyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Dodecyldithio)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Dodecyldithio)-2-nitrobenzoic acid depends on its application. In biological systems, it may interact with enzymes or cellular components through its nitro and dodecyldithio groups. These interactions can lead to inhibition or activation of specific biochemical pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: Lacks the dodecyldithio group, making it less hydrophobic and less reactive in certain chemical reactions.
5-(Methylthio)-2-nitrobenzoic acid: Contains a shorter alkyl chain, resulting in different solubility and reactivity properties.
5-(Dodecyloxy)-2-nitrobenzoic acid: Has an ether linkage instead of a thioether, affecting its chemical stability and reactivity.
Uniqueness
5-(Dodecyldithio)-2-nitrobenzoic acid is unique due to its long dodecyldithio chain, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.
Propriétés
Numéro CAS |
114019-73-7 |
|---|---|
Formule moléculaire |
C19H29NO4S2 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
5-(dodecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
Clé InChI |
LNGWGYPBWOQGGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
114019-73-7 |
Synonymes |
5-dodecyldithio-2-nitrobenzoic acid C12-TNB dodecyldithio-5-(2-nitrobenzoic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


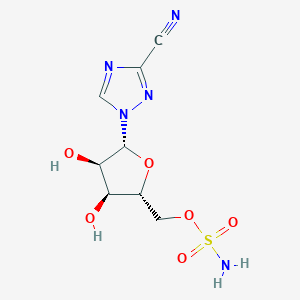
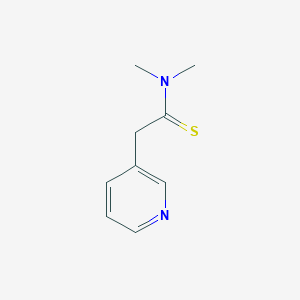
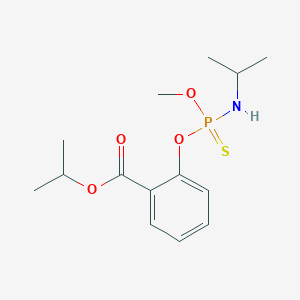
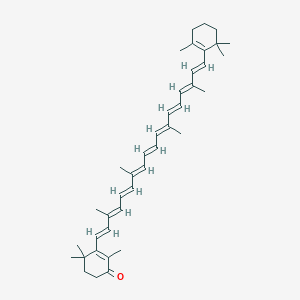
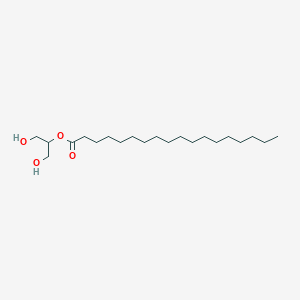
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
